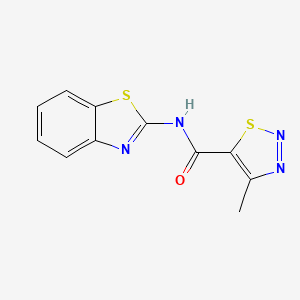

N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methyl group and a carboxamide linkage to a 1,3-benzothiazole moiety. The benzothiazole group is known for enhancing lipophilicity and membrane permeability, while the thiadiazole ring contributes to electronic and steric effects critical for target interactions .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS2/c1-6-9(18-15-14-6)10(16)13-11-12-7-4-2-3-5-8(7)17-11/h2-5H,1H3,(H,12,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZOIPQZLDRSMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of thioformanilides using reagents such as 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature . Another common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour .

Industrial Production Methods

Industrial production methods for such compounds often employ one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to achieve high yields and efficiency . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated the antimicrobial potential of compounds related to N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. Studies indicate that derivatives of thiadiazole exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that certain thiadiazole derivatives showed effective inhibition against various bacterial strains, suggesting their potential as lead compounds for antibiotic development .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. A notable study reported that certain benzothiazole-thiadiazole hybrids exhibited cytotoxic effects against human cancer cell lines . This suggests a promising avenue for developing new anticancer agents.

1.3 Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential as an acetylcholinesterase inhibitor (AChEI), which is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's efficacy in inhibiting AChE was demonstrated through various biochemical assays, indicating its potential therapeutic application in neuropharmacology .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural features suggest potential applications in agriculture as a pesticide or herbicide. Research indicates that benzothiazole derivatives possess herbicidal activity against specific weed species. The mechanism often involves disrupting plant growth by inhibiting key metabolic pathways . This highlights the compound's utility in developing environmentally friendly agricultural chemicals.

2.2 Plant Growth Regulators

In addition to its pesticidal properties, this compound has been explored as a plant growth regulator. Studies have shown that certain thiadiazoles can enhance seed germination and root development in various crops, promoting better yield and resilience against environmental stressors .

Material Science

3.1 Development of Functional Materials

The unique chemical properties of this compound make it a candidate for developing functional materials such as organic semiconductors and sensors. Its ability to form stable complexes with metal ions can be utilized in creating materials with enhanced electrical conductivity and photonic properties .

3.2 Polymerization Studies

The compound can also be involved in polymerization reactions to create novel polymeric materials with improved mechanical and thermal properties. Research into thiadiazole-containing polymers has indicated their potential applications in coatings and composites due to their stability and durability under various environmental conditions .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its 4-methyl-1,2,3-thiadiazole-5-carboxamide core with several analogues, differing in substituents attached to the carboxamide nitrogen (Table 1).

| Compound Name | Substituent | Key Structural Features |

|---|---|---|

| N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | 3-chloro-4-methylphenyl | Phenyl ring with chloro and methyl groups |

| BTP2 (N-[4-(3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide) | Bis(trifluoromethyl)pyrazole | Electron-withdrawing trifluoromethyl groups |

| N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | Benzyl-indole | Bulky indole substituent |

| N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide | Pyrazole-thiophene | Pyrazole-thiophene hybrid |

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in BTP2) enhance interactions with polar targets like ion channels .

- Bulky substituents (e.g., benzyl-indole) may reduce solubility but improve target specificity .

- Benzothiazole vs. phenyl : Benzothiazole improves lipophilicity, favoring blood-brain barrier penetration, whereas phenyl derivatives are more common in agrochemicals .

Pharmacokinetic and Physicochemical Properties

- Solubility : Phenyl derivatives (e.g., N-(3-chloro-4-methylphenyl)-) exhibit moderate aqueous solubility due to halogenation, whereas benzothiazole analogues may require formulation adjustments for bioavailability .

- Metabolic Stability : Thiadiazole rings are prone to oxidative metabolism, but electron-withdrawing groups (e.g., in BTP2) slow degradation .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Compound Structure and Synthesis

The compound features a benzothiazole moiety linked to a thiadiazole ring , which is essential for its biological properties. The molecular formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves using solvents like acetone and bases such as potassium carbonate, with monitoring through thin-layer chromatography (TLC) to assess purity and yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity : The compound showed IC50 values ranging from 3.58 to 15.36 µM against multiple cancer cell lines, indicating potent cytotoxic effects .

- Mechanism of Action : It inhibits critical enzymes involved in cancer cell proliferation, such as BRAF and VEGFR-2, leading to cell cycle arrest in the G2-M and S phases .

Antimicrobial Activity

The compound also displays antimicrobial properties , particularly against bacterial strains. Its mechanism involves disrupting microbial growth pathways by inhibiting essential enzymes . Studies have shown effectiveness against resistant strains of pathogens, suggesting potential for development as an antimicrobial agent.

Study on Anticancer Activity

In a detailed investigation into its anticancer properties:

- Cell Lines Tested : The compound was tested against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.

- Results : It exhibited significant antiproliferative activity with a notable reduction in cell viability at concentrations as low as 10 µM .

Study on Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy against Mycobacterium tuberculosis:

- Activity Against Strains : The compound showed promising results against monoresistant strains of Mtb with effective concentrations leading to a significant reduction in bacterial load.

- Metabolic Stability : The compound demonstrated excellent metabolic stability with a long half-life (T1/2) of 1.63 hours .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for N-(1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives and benzothiazol-2-amine using coupling agents like EDCI or HOBt .

- Microwave-assisted synthesis : Enhances reaction efficiency and yield by reducing time (e.g., from 12 hours to 30 minutes) compared to conventional heating .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity .

Q. How is the compound’s structural integrity validated?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to confirm bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- NMR : H and C NMR identify functional groups and regiochemistry .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are used for this compound?

- Antimicrobial assays : Broth microdilution methods (CLSI guidelines) assess minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Cellular models : SOCE (store-operated calcium entry) inhibition studies in cardiac fibroblasts, using fluorometric assays (e.g., Fura-2 AM) to quantify calcium flux .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Substituent effects :

- Benzothiazole ring : Fluorination at position 6 (e.g., 6-fluoro derivative) enhances antimicrobial potency by improving membrane penetration .

- Thiadiazole methyl group : Removal reduces lipophilicity, decreasing cytotoxicity in mammalian cells .

- Methodology : Quantitative structure-activity relationship (QSAR) models correlate electronic (Hammett constants) and steric parameters with activity .

Q. What mechanistic insights explain its activity as a SOCE inhibitor?

- ORAI1 channel interaction : Electrophysiological patch-clamp studies reveal blockade of calcium release-activated calcium (CRAC) channels, validated via siRNA knockdown .

- Dose-response analysis : IC values (e.g., 0.8–1.2 µM in HEK293 cells) are determined using fluorometric calcium imaging with BTP-2 (YM-58483) as a positive control .

Q. How can contradictory data in biological assays be resolved?

- Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) require standardized CLSI protocols .

- Solubility adjustments : Use of DMSO carriers at <0.1% v/v prevents solvent toxicity artifacts .

- Statistical validation : Triplicate experiments with ANOVA/Tukey post hoc tests minimize false positives .

Q. What strategies optimize synthesis yield and purity?

- Ultrasound-assisted synthesis : Increases reaction rates by 40–60% via cavitation effects, reducing side products .

- Chromatographic purification : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) isolates isomers with >99% purity .

Q. How do physicochemical properties impact formulation for in vivo studies?

- LogP determination : Shake-flask method (LogP = 2.1 ± 0.3) guides prodrug design for enhanced bioavailability .

- Stability profiling : pH-dependent degradation studies (e.g., t = 8 hours at pH 7.4) inform buffer selection for storage .

Q. What advanced analytical techniques characterize degradation products?

- LC-MS/MS : Identifies oxidative metabolites (e.g., sulfoxide derivatives) in accelerated stability tests .

- DSC/TGA : Thermal analysis (melting point 111–113°C) detects polymorphic transitions affecting shelf life .

Q. How is selectivity for microbial vs. mammalian targets achieved?

- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293, HepG2) confirm IC > 50 µM, indicating low off-target effects .

- Targeted mutagenesis : CRISPR-edited bacterial strains (e.g., E. coli ΔgyrB) validate DNA gyrase inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.